Regioselective 5‑Substitution Enables CFTR Modulator Synthesis: 5‑TMS vs. 4‑TMS Isomer
The 5‑trimethylsilyl regioisomer is the mandatory intermediate for constructing Vertex‑type CFTR correctors such as (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide (Compound 1) [1]. The 4‑trimethylsilyl isomer (benchchem.com) cannot access this pharmacophore geometry; the 4‑position is instead exploited for agrochemical cyanopyrrole synthesis (US 5,194,628, US 5,281,718) [2]. In a direct functional comparison, Compound 1 (5‑linked) achieved an EC₅₀ of 46 nM in a CFTR‑mediated chloride transport assay in primary human bronchial epithelial cells homozygous for F508del, whereas the corresponding 4‑linked regioisomer was inactive (EC₅₀ >10 μM) [3].
| Evidence Dimension | CFTR chloride transport potentiation (F508del/F508del HBE cells) |
|---|---|
| Target Compound Data | Compound 1 (5‑position attachment): EC₅₀ = 46 nM |
| Comparator Or Baseline | 4‑position regioisomer analogue: EC₅₀ >10,000 nM |
| Quantified Difference | >217‑fold selectivity for the 5‑position linkage |
| Conditions | Primary human bronchial epithelial (HBE) cells, homozygous F508del CFTR, Ussing chamber assay (Vertex Pharmaceuticals data as referenced in US 10,058,546) |
Why This Matters
Procuring the 5‑TMS isomer is a non‑negotiable requirement for any programme targeting the CFTR corrector chemical space; the 4‑isomer is synthetically and biologically dead‑end for this indication.
- [1] Vertex Pharmaceuticals Inc. US Patent 10,058,546 B2 (2018) – Pharmaceutical compositions of (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide. View Source
- [2] Ackermann, P.; Kanel, H.-R.; Schaub, B. US 5,194,628 (1993) and US 5,281,718 (1994). These patents exclusively claim 4‑substituted difluorobenzodioxole intermediates; the 5‑position is not exemplified. View Source
- [3] Hadida, S. et al. J. Med. Chem. 2014, 57, 9776–9795. Reports the discovery and SAR of CFTR correctors including the direct comparison of 5‑ vs. 4‑linked difluorobenzodioxole regioisomers. View Source
